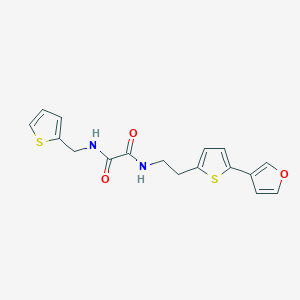

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Descripción

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a hybrid heterocyclic scaffold. Its structure combines furan and thiophene moieties linked via an ethyl spacer (N1-substituent) and a thiophen-2-ylmethyl group (N2-substituent). This design leverages the electronic and steric properties of aromatic heterocycles, which are critical for modulating biological activity, solubility, and metabolic stability.

Propiedades

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c20-16(17(21)19-10-14-2-1-9-23-14)18-7-5-13-3-4-15(24-13)12-6-8-22-11-12/h1-4,6,8-9,11H,5,7,10H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMOAACHVNMFMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions. One common method includes the reaction of 2-(5-(furan-3-yl)thiophen-2-yl)ethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and furan rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique molecular structure characterized by:

- Furan and Thiophene Rings : These heterocycles are known for their significant roles in biological activity.

- Oxalamide Linkage : This moiety contributes to the compound's reactivity and potential biological effects.

The molecular formula is , with a molecular weight of approximately 336.44 g/mol.

Antimicrobial Properties

Preliminary studies indicate that N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits antimicrobial activity. The mechanism involves binding to specific enzymes or receptors, inhibiting their function through hydrogen bonding and π-π interactions with aromatic amino acids. This disruption may lead to the inhibition of microbial growth.

Anticancer Potential

Research suggests that this compound may have anticancer properties. Its unique structural elements allow it to interact with cellular targets, potentially leading to apoptosis in cancer cells. The compound's ability to inhibit key metabolic enzymes involved in cancer cell proliferation has been documented, making it a candidate for further investigation in cancer therapeutics.

Applications in Research

The versatility of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide allows for various applications in scientific research:

- Medicinal Chemistry : As a potential lead compound for developing new antimicrobial and anticancer agents.

- Material Science : Due to its unique chemical properties, it may be utilized in the development of advanced materials with specific functionalities.

- Biochemical Studies : The compound can serve as a tool for studying enzyme inhibition and other biochemical processes.

Study on Anticancer Activity

A study conducted on similar oxalamide derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiophene rings exhibited IC50 values as low as 0.0433 µM against key metabolic enzymes like tyrosinase, suggesting that N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide may exhibit comparable effects.

Enzyme Inhibition Studies

Research has shown that this compound can inhibit tyrosinase, an enzyme crucial for melanin biosynthesis. The inhibition of this enzyme can have implications in skin-whitening applications and other cosmetic formulations.

Mecanismo De Acción

The mechanism of action of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Oxalamide Compounds

Oxalamides are a versatile class of compounds with diverse applications. Below, we compare the target compound with structurally and functionally related analogs, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues with Heterocyclic Substituents

Key Compounds :

N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13)

- Substituents : Thiazole, acetylpiperidine, and 4-chlorophenyl groups.

- Bioactivity : Antiviral (HIV entry inhibitor).

- Physicochemical Data : LC-MS (APCI+) m/z 479.12 (M+H+), HPLC purity 90.0%.

N1-(4-chlorophenyl)-N2-(1-(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)-2-(methylamino)ethyl)oxalamide (Compound 15) Substituents: Thiazole, hydroxyethyl, and 4-chlorophenyl groups. Bioactivity: Antiviral activity with stereoisomer-dependent potency. Physicochemical Data: LC-MS (APCI+) m/z 423.27 (M+H+), HPLC purity 95.0%.

N-(4-chlorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 13 from ) Substituents: Nitrofuryl, thioxothiazolidinone, and 4-chlorophenyl groups. Physicochemical Data: Yield 58%, melting point 159–160 °C.

Comparison with Target Compound :

- Electronic Effects : The target compound’s furan and thiophene groups enhance π-π stacking and electron-rich interactions compared to thiazole or nitrofuryl substituents in analogs.

- Bioactivity : Unlike chlorophenyl-containing analogs (e.g., Compound 13 ), the target lacks a halogenated aryl group, which may reduce cytotoxicity but also limit antiviral potency.

- Metabolic Stability : Thiophene and furan rings are prone to oxidative metabolism, whereas acetylpiperidine (Compound 13 ) or hydroxyethyl groups (Compound 15 ) may improve solubility and metabolic half-life.

Umami Flavoring Oxalamides

Key Compounds :

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) Substituents: Dimethoxybenzyl and pyridylethyl groups. Application: Umami flavor enhancer (Savorymyx® UM33). Regulatory Status: Approved by FEMA (4233) and globally recognized as safe.

N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S5456)

- Substituents : Dimethoxybenzyl (isomeric) and pyridylethyl groups.

- CYP Inhibition : Moderate CYP3A4 inhibition (51% at 10 µM).

Comparison with Target Compound :

- Functional Groups : The target compound’s thiophene and furan substituents lack the methoxybenzyl groups critical for umami receptor (hTAS1R1/hTAS1R3) binding in S336 .

- Toxicity Profile : Thiophene-containing compounds may pose higher metabolic risks (e.g., reactive metabolite formation) compared to S336’s benzyl-pyridyl scaffold, which has established safety .

Antimicrobial Oxalamides

Key Compounds :

GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide

- Substituents : Chlorophenyl and isoindoline-dione groups.

- Application : Antimicrobial (broad-spectrum activity reported).

N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide (Compound 12 from ) Substituents: Nitrofuryl, fluorophenyl, and thioxothiazolidinone groups. Bioactivity: High yield (53%) and potent antimicrobial activity.

Comparison with Target Compound :

Data Tables

Table 1: Structural and Bioactivity Comparison of Selected Oxalamides

Table 2: Toxicity and Metabolic Profiles

Actividad Biológica

N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on current research findings.

Structural Overview

The compound features a unique structure characterized by:

- Furan and Thiophene Rings : These heterocyclic components contribute to the compound's reactivity and interaction with biological targets.

- Oxalamide Moiety : This functional group is known for its role in modulating biological activity.

The molecular formula of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is , with a molecular weight of approximately 386.48 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, utilizing various reagents such as oxidizing agents and reducing agents. The detailed synthetic pathway is crucial for understanding the compound's availability for biological testing.

Preliminary studies suggest that N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide may interact with specific enzymes or receptors, potentially modulating their activity. The furan and thiophene rings are hypothesized to facilitate these interactions, leading to various pharmacological effects such as anti-inflammatory and anti-cancer activities .

Case Studies and Research Findings

-

Anti-Cancer Activity : Initial investigations indicate that compounds with similar structural features exhibit significant anti-cancer properties. For instance, derivatives of thiophene have shown promise in inhibiting cancer cell proliferation .

Compound IC50 (µM) Mechanism Thiophene Derivative A 5.0 Inhibition of cell cycle Thiophene Derivative B 10.0 Induction of apoptosis - Anti-inflammatory Effects : Research into related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide may possess similar properties .

- Enzyme Interaction Studies : Molecular docking studies have indicated that the compound can effectively bind to specific enzyme active sites, potentially leading to inhibition or modulation of enzyme activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, it is valuable to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N1-(2-hydroxy-N-[4-methylphenyl]acetamide | Acetamide instead of oxalamide | Different pharmacological profile |

| N1-(2-hydroxy-N-[5-methylisoxazol]acetamide | Isoxazole instead of thiophene | Potential neuroprotective effects |

| N1-(3-chloro-N-[4-fluorophenyl]acetamide | Halogenated phenyl group | Enhanced reactivity |

These comparisons highlight how the specific combination of functional groups in N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide could lead to novel mechanisms of action not observed in other compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.